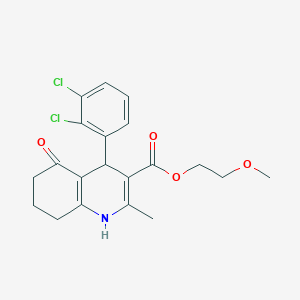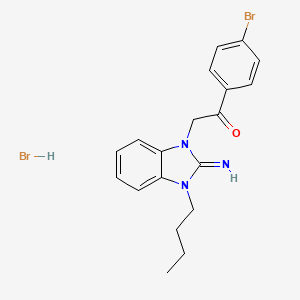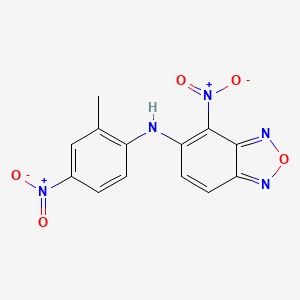![molecular formula C22H21BrN2O3S B5134444 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide](/img/structure/B5134444.png)
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a brominated aniline, and a phenylethyl acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide typically involves multiple steps. One common approach starts with the bromination of aniline to form 4-bromoaniline. This intermediate is then subjected to sulfonylation using benzenesulfonyl chloride under basic conditions to yield N-(benzenesulfonyl)-4-bromoaniline. The final step involves the acylation of this intermediate with 1-phenylethyl acetamide under acidic or basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields. The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Heck or Suzuki coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, inhibiting their activity. The brominated aniline moiety can participate in halogen bonding, enhancing the compound’s binding affinity. The phenylethyl acetamide group can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-nitroaniline: Another brominated aniline derivative with different functional groups.
N-(4-bromophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide: A structurally similar compound with a methoxy group instead of a phenylethyl group.
Uniqueness
What sets 2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and applied chemistry.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-bromoanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-17(18-8-4-2-5-9-18)24-22(26)16-25(20-14-12-19(23)13-15-20)29(27,28)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNVOXCSKXWTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(2-methoxyphenyl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5134367.png)


![N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5134388.png)
![5-bromo-N-{[(6-hydroxy-1-naphthyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5134396.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B5134409.png)

![N-(3-{[(4-propoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5134427.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5134428.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](3-nitrophenyl)methanone](/img/structure/B5134432.png)
![2-methoxy-4-[(E)-prop-1-enyl]-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene](/img/structure/B5134434.png)
![2-methyl-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B5134443.png)
